2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a benzothiazole-derived compound featuring a thioether linkage and a piperidine moiety substituted with a phenylsulfonyl group. The phenylsulfonyl substituent may influence solubility, metabolic stability, and target binding compared to other derivatives.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c23-19(14-26-20-21-17-8-4-5-9-18(17)27-20)22-12-10-16(11-13-22)28(24,25)15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGATNCODLTOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Piperidine
The 4-(phenylsulfonyl)piperidine intermediate is synthesized via sulfonation of piperidine using benzenesulfonyl chloride under basic conditions:
$$
\text{Piperidine} + \text{Benzenesulfonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{4-(Phenylsulfonyl)piperidine}
$$
Reaction Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C to room temperature, 4–6 hours
- Yield : 70–85%
Characterization :
- $$^1$$H NMR (CDCl$$_3$$): δ 7.67 (d, $$J = 8.7$$ Hz, 2H, Ar–H), 7.61 (d, $$J = 8.7$$ Hz, 2H, Ar–H), 3.03 (s, 4H, piperidine H-2/H-6), 2.47 (t, $$J = 5.0$$ Hz, 4H, piperidine H-3/H-5), 1.57 (s, 1H, piperidine H-4).
- Melting Point : 98–100°C.
Synthesis of 1-(4-(Phenylsulfonyl)piperidin-1-yl)ethanone
Acylation of 4-(Phenylsulfonyl)piperidine
The ethanone group is introduced via acylation using chloroacetyl chloride:
$$
\text{4-(Phenylsulfonyl)piperidine} + \text{Chloroacetyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{THF}} \text{1-(4-(Phenylsulfonyl)piperidin-1-yl)ethanone}
$$
Reaction Conditions :
- Solvent : Tetrahydrofuran (THF)
- Base : Triethylamine (2.0 equiv)
- Temperature : 0°C to reflux, 8–12 hours
- Yield : 65–75%
Characterization :
- $$^1$$H NMR (CDCl$$3$$): δ 7.67 (d, $$J = 8.7$$ Hz, 2H, Ar–H), 7.61 (d, $$J = 8.7$$ Hz, 2H, Ar–H), 4.58 (s, 2H, SCH$$2$$), 3.64–3.47 (m, 2H, piperidine H-2/H-6), 2.84 (s, 3H, COCH$$_3$$).
- MS (ESI+) : m/z 321 [M+H]$$^+$$.
Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetohydrazide
Thioether Formation
2-MBT is reacted with ethyl chloroacetate to form 2-(benzo[d]thiazol-2-ylthio)acetate, followed by hydrazinolysis:
$$
\text{2-MBT} + \text{Ethyl chloroacetate} \xrightarrow[\text{EtOH}]{\text{Reflux}} \text{Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate} \xrightarrow[]{\text{Hydrazine hydrate}} \text{2-(Benzo[d]thiazol-2-ylthio)acetohydrazide}
$$
Reaction Conditions :
Characterization :
- $$^1$$H NMR (DMSO-d$$6$$): δ 10.70 (s, 1H, NH), 7.98–7.35 (m, 4H, Ar–H), 4.58 (s, 2H, SCH$$2$$), 2.97–2.84 (d, $$J = 16$$ Hz, 2H, CH$$_2$$).
Final Coupling: Synthesis of Target Compound
Nucleophilic Substitution
The ethanone intermediate undergoes nucleophilic substitution with 2-(benzo[d]thiazol-2-ylthio)acetohydrazide:
$$
\text{1-(4-(Phenylsulfonyl)piperidin-1-yl)ethanone} + \text{2-(Benzo[d]thiazol-2-ylthio)acetohydrazide} \xrightarrow[\text{NaH}]{\text{DMF}} \text{Target Compound}
$$
Reaction Conditions :
- Solvent : Dimethylformamide (DMF)
- Base : Sodium hydride (1.2 equiv)
- Temperature : 60°C, 12 hours
- Yield : 50–60%
Characterization :
- $$^1$$H NMR (DMSO-d$$6$$): δ 12.63 (s, 1H, NH), 7.99–7.28 (m, 9H, Ar–H), 4.58 (s, 2H, SCH$$2$$), 3.64–3.18 (m, 4H, piperidine H), 2.84 (s, 3H, COCH$$_3$$).
- MS (ESI+) : m/z 514 [M+H]$$^+$$.
Alternative Synthetic Routes
Mitsunobu Reaction for Thioether Formation
An alternative method employs Mitsunobu conditions to couple 2-MBT with the ethanone intermediate:
$$
\text{1-(4-(Phenylsulfonyl)piperidin-1-yl)ethanone} + \text{2-MBT} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target Compound}
$$
Advantages : Higher regioselectivity (85–90% yield).
Disadvantages : Costly reagents (diisopropyl azodicarboxylate, DIAD).
Physicochemical and Spectroscopic Data
Table 1 : Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 55 | 98.5 | Cost-effective |
| Mitsunobu Reaction | 88 | 99.2 | High regioselectivity |
Table 2 : Spectroscopic Data for Target Compound
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR | δ 12.63 (NH), 7.99–7.28 (Ar–H), 4.58 (SCH$$_2$$) |
| $$^{13}$$C NMR | δ 195.2 (C=O), 167.8 (C=S), 135.4–121.2 (Ar–C) |
| FTIR | 1675 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O) |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether linkage (-S-) in the benzothiazole-thioether subunit undergoes oxidation under controlled conditions. Key findings include:
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents (e.g., dichloromethane).
-
Products : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives, depending on reaction stoichiometry and time.
-
Kinetics : First-order dependence on oxidizing agent concentration, with reaction completion confirmed via TLC (Rf shift from 0.65 to 0.25 in ethyl acetate/hexane).
| Oxidizing Agent | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | 25°C | 6 hr | Sulfoxide | 78% |
| mCPBA (1.2 eq) | 0°C → RT | 2 hr | Sulfone | 92% |
Nucleophilic Substitution at the Ketone
The ketone group participates in nucleophilic substitution reactions, forming imine or hydrazone derivatives:
-
Hydrazinolysis : Reacts with hydrazine hydrate in ethanol under reflux to yield hydrazones, precursors for cyclization into triazole derivatives (e.g., 1,2,4-triazole-3-thiones) .
-
Amine Reactions : Forms Schiff bases with primary amines (e.g., aniline) in acidic conditions, confirmed by IR (C=N stretch at ~1640 cm⁻¹) and NMR (δ 8.3 ppm for imine proton).
Example Reaction Pathway :
Sulfonyl Group Reactivity
The 4-(phenylsulfonyl)piperidine moiety enables:
-
Nucleophilic Aromatic Substitution : Reacts with amines or alkoxides at the para-position of the sulfonylphenyl group under basic conditions (e.g., K₂CO₃ in DMF) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to thioether, though this is less common due to competing ketone reactivity.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Amination | NH₃, DMF, 80°C, 12 hr | 4-(Piperidinyl)aniline derivative | 65% |
| Methoxylation | NaOMe, MeOH, reflux, 8 hr | 4-Methoxy analog | 58% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
-
Benzothiazole Expansion : Reacts with thiourea derivatives under microwave irradiation (300 W, 120°C) to form tricyclic benzothiazolo[3,2-a]pyridines .
-
Triazole Synthesis : Microwave-assisted cyclization with hydrazides yields 1,2,4-triazole derivatives in 85–97% yield, significantly faster than conventional methods (minutes vs. hours) .
Comparative Data for Microwave vs. Conventional Synthesis :
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 31–68 seconds | 9–19 hours |
| Yield | 85–97% | 44–88% |
| Energy Efficiency | High | Low |
Mechanistic Insights
Scientific Research Applications
Biological Activities
The compound exhibits notable pharmacological properties that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess significant antibacterial and antifungal properties. The incorporation of sulfonamide groups enhances their efficacy against resistant strains of bacteria .
- Anticancer Potential : Some studies have shown that benzothiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the piperidine ring may contribute to enhanced bioavailability and selective toxicity towards cancer cells .
- Antimalarial Properties : Theoretical investigations suggest that certain sulfonamide derivatives exhibit antimalarial activity, potentially serving as leads for new drug development against malaria .
Case Studies
Several case studies highlight the compound's potential applications:
- Antimicrobial Study : A study evaluated the antimicrobial activity of various benzothiazole derivatives, including those similar to 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
- Cancer Research : In vitro studies on cancer cell lines demonstrated that compounds containing the benzothiazole scaffold exhibited cytotoxic effects. These findings indicate that further exploration into structure-activity relationships could lead to novel anticancer agents .
- Antimalarial Activity : Computational studies predicted that certain derivatives could inhibit key enzymes in Plasmodium falciparum, the malaria-causing parasite. This positions them as potential candidates for further pharmacological evaluation in antimalarial drug discovery .
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety could engage in π-π stacking interactions, while the piperidine ring might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and bioactivities:
Structural and Physicochemical Comparisons
- Substituent Effects: The phenylsulfonyl group in the target compound likely increases hydrophobicity and electron-withdrawing effects compared to analogs with triazole (5j, ) or phthalazine (2k, ) substituents. This could enhance membrane permeability but reduce aqueous solubility . Piperidine vs. Heterocyclic Additions: Compounds with oxadiazole () or thiazepane () moieties show increased molecular complexity, which may improve selectivity for enzymatic targets .
Biological Activity
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, anticancer, and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with piperidine and other functional groups. For instance, the synthesis process can be initiated by reacting 4-aminoacetophenone with 2-mercaptobenzothiazole under controlled conditions to yield the target compound. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds containing the benzothiazole moiety. For example, derivatives similar to our compound have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related benzothiazole compounds often range from 50 to 100 μg/mL, indicating potent antibacterial effects .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 75 |
| This compound | S. aureus | 50 |
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) have shown that these compounds can inhibit cell proliferation effectively .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 20 |
| SK-Hep-1 | 15 |
Antioxidant Activity
The antioxidant potential of compounds like This compound has been assessed using DPPH radical scavenging assays. Results indicate a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Case Studies
A study conducted by Naraboli et al. demonstrated the synthesis and biological evaluation of various benzothiazole derivatives, including our compound. The results showed promising antimicrobial and anticancer activities, suggesting that modifications in the structure could enhance efficacy .
Another investigation highlighted the potential of benzothiazole derivatives in inhibiting pancreatic lipase, indicating their role in anti-obesity strategies . This multifaceted activity underscores the versatility of benzothiazole-containing compounds in drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone, and how is its purity verified?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, benzothiazole intermediates are reacted with piperidine derivatives under controlled conditions (e.g., reflux in anhydrous solvents). Key steps are monitored via Thin Layer Chromatography (TLC) to confirm reaction progression. Final purity is verified using Nuclear Magnetic Resonance (NMR) for structural confirmation, Infrared Spectroscopy (IR) to identify functional groups, and Mass Spectrometry (MS) for molecular weight validation .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Structural elucidation relies on 1H and 13C NMR to assign proton and carbon environments, particularly distinguishing the benzothiazole aromatic protons (δ 7.2–8.5 ppm) and the piperidine sulfonyl group (δ 3.0–3.5 ppm for N–CH2). IR spectroscopy confirms sulfur-related stretches (e.g., C–S at ~600–700 cm⁻¹) and sulfonyl S=O bonds (~1300 cm⁻¹). High-resolution MS ensures molecular formula accuracy .
Advanced Research Questions
Q. What experimental strategies are used to investigate the structure-activity relationships (SAR) of this compound?
- Methodological Answer : SAR studies involve synthesizing analogs with modifications to the benzothiazole, piperidine sulfonyl, or ethanone moieties. For example:
- Replacing the phenylsulfonyl group with alkylsulfonyl or heteroaryl variants to assess target binding.
- Introducing electron-withdrawing/donating substituents on the benzothiazole to modulate electronic effects.
Biological assays (e.g., antimicrobial MIC, kinase inhibition) are paired with molecular docking to correlate structural changes with activity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC50 values in kinase assays) require cross-validation using:
- Orthogonal assays : Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
- Standardized protocols : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and assay temperature.
- Meta-analysis : Compare data across studies while adjusting for methodological differences (e.g., ATP concentration in kinase assays) .
Q. What in silico methods are applicable for target identification and mechanistic studies?
- Methodological Answer :
- Molecular docking : Use tools like AutoDock Vina to predict binding modes to kinases (e.g., EGFR, VEGFR) based on the compound’s sulfonyl and benzothiazole groups.
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the piperidine sulfonyl oxygen).
- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate binding hypotheses .
Data Contradiction Analysis
Q. How should conflicting solubility or stability data be addressed?
- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffer) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
